Thiol-PEG6-Alcohol

Vue d'ensemble

Description

Thiol-PEG6-Alcohol: is a polyethylene glycol (PEG)-based compound that contains a thiol group (-SH) and an alcohol group (-OH). It is widely used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs), which are molecules designed to degrade specific proteins within cells by leveraging the ubiquitin-proteasome system .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Thiol-PEG6-Alcohol can be synthesized through a multi-step process involving the reaction of polyethylene glycol with thiol-containing reagents. One common method involves the reaction of polyethylene glycol with thioacetic acid, followed by hydrolysis to yield the thiol group. The reaction conditions typically include the use of a base such as sodium hydroxide and a solvent like methanol .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where polyethylene glycol is reacted with thiol-containing compounds under controlled conditions. The process involves purification steps such as distillation and chromatography to ensure high purity and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Thiol-PEG6-Alcohol can undergo oxidation to form disulfides. Common oxidizing agents include hydrogen peroxide and iodine.

Reduction: The disulfide bonds formed can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: The thiol group can participate in nucleophilic substitution reactions with alkyl halides to form thioethers.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, iodine; aqueous or organic solvents.

Reduction: Dithiothreitol, tris(2-carboxyethyl)phosphine; aqueous buffers.

Substitution: Alkyl halides; organic solvents like dichloromethane.

Major Products:

Oxidation: Disulfides.

Reduction: Thiol groups.

Substitution: Thioethers.

Applications De Recherche Scientifique

Drug Delivery Systems

1. Micelles and Nanoparticles

Thiol-PEG6-Alcohol has been extensively utilized in the development of drug delivery systems, such as micelles and nanoparticles. These systems improve the solubility and stability of therapeutic agents, enhancing their bioavailability. The ability to covalently attach drugs via disulfide bonds allows for controlled release mechanisms, where the drug is released in response to specific stimuli (e.g., changes in pH or redox conditions) in the target environment .

2. Liposomes

In liposomal formulations, this compound can be used to modify the surface properties of liposomes, improving their circulation time in vivo. This modification can lead to reduced immunogenicity and enhanced targeting capabilities of the liposomes towards specific tissues or cells .

Bioconjugation Applications

1. Protein and Peptide Conjugation

This compound is instrumental in bioconjugation processes where proteins or peptides are linked to other molecules. The thiol group enables the formation of stable disulfide bonds with cysteine residues in proteins, allowing for the creation of protein-drug conjugates that exhibit improved therapeutic efficacy . This application is particularly valuable in targeted therapies, where precise delivery of drugs to specific cells can minimize side effects.

2. PROTAC Technology

The compound serves as a linker in Proteolysis Targeting Chimeras (PROTACs), which are innovative therapeutic agents designed to selectively degrade target proteins within cells. This compound facilitates the connection between the ligand that binds the target protein and the E3 ligase recruiter, promoting targeted degradation pathways .

Nanotechnology Applications

This compound has found applications in nanotechnology, particularly in creating functionalized nanoparticles for biomedical applications. Its ability to form stable conjugates allows for the attachment of various biomolecules, including antibodies and nucleic acids, enhancing the specificity and effectiveness of nanoparticle-based therapies .

Case Studies

Case Study 1: Enhanced Drug Delivery Using this compound

A study demonstrated that nanoparticles modified with this compound showed significantly improved drug loading capacity and controlled release profiles compared to non-modified nanoparticles. The study highlighted that these modifications led to enhanced therapeutic effects in cancer treatment models by allowing sustained release of chemotherapeutic agents directly at tumor sites .

Case Study 2: Bioconjugation for Targeted Therapy

In another application, researchers utilized this compound to conjugate antibodies to drug molecules for targeted cancer therapy. The resultant antibody-drug conjugates exhibited higher specificity towards cancer cells while minimizing off-target effects. This approach showcased the potential of thiolated PEG linkers in developing advanced therapeutic modalities .

Mécanisme D'action

Thiol-PEG6-Alcohol exerts its effects by acting as a linker in PROTACs. The thiol group forms a covalent bond with the target protein, while the PEG chain provides solubility and flexibility. The alcohol group can be further modified to attach other functional groups. The PROTAC molecule recruits an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome .

Comparaison Avec Des Composés Similaires

Thiol-PEG4-Alcohol: Contains a shorter PEG chain, resulting in different solubility and flexibility properties.

Thiol-PEG8-Alcohol: Contains a longer PEG chain, providing increased solubility and flexibility.

Thiol-PEG6-Acid: Contains a carboxylic acid group instead of an alcohol group, offering different reactivity and applications.

Uniqueness: Thiol-PEG6-Alcohol is unique due to its balanced PEG chain length, which provides optimal solubility and flexibility for various applications. The presence of both thiol and alcohol groups allows for versatile chemical modifications and conjugations .

Activité Biologique

Thiol-PEG6-Alcohol is a compound that combines polyethylene glycol (PEG) with a thiol group, making it a versatile tool in various biological applications, particularly in drug delivery and bioconjugation. This article explores the biological activity of this compound, focusing on its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

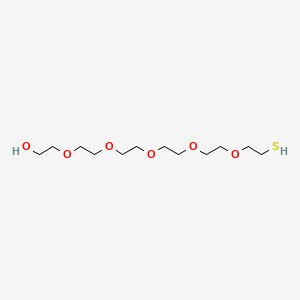

Chemical Structure:

this compound consists of a PEG chain with six ethylene glycol units linked to a thiol group (-SH) and an alcohol group (-OH). This unique structure allows for enhanced solubility in aqueous environments and facilitates reactions with various biomolecules.

Properties:

- Hydrophilicity: The PEG component increases solubility in water, making it suitable for biological applications.

- Reactivity: The thiol group can form disulfide bonds, which are crucial for stabilizing protein structures and facilitating targeted drug delivery.

This compound exhibits several biological activities due to its unique chemical properties:

-

Bioconjugation:

- Thiol groups enable the formation of stable covalent bonds with other biomolecules, such as proteins and peptides. This property is exploited in the synthesis of Proteolysis Targeting Chimeras (PROTACs), where this compound acts as a linker to enhance the stability and efficacy of these therapeutic agents .

- Drug Delivery:

- Cell Adhesion and Interaction:

Case Studies

-

Antimicrobial Applications:

- A study demonstrated that PEGylated antimicrobial peptides conjugated with Thiol-PEG6 exhibited reduced hemotoxicity while maintaining high antimicrobial activity against various pathogens, including Escherichia coli and Candida albicans. The modified peptides showed significant improvements in selectivity towards bacterial membranes compared to free peptides .

- Cancer Therapy:

- Wound Healing:

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H26O6S/c13-1-2-14-3-4-15-5-6-16-7-8-17-9-10-18-11-12-19/h13,19H,1-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBHVCADZZSNWRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCOCCS)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H26O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60773021 | |

| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194425-46-2 | |

| Record name | 17-Sulfanyl-3,6,9,12,15-pentaoxaheptadecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60773021 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.